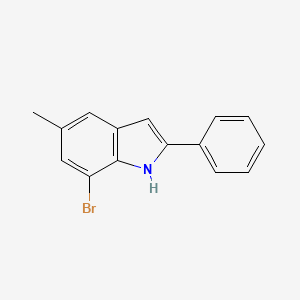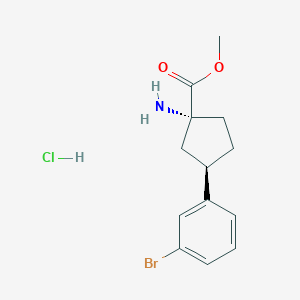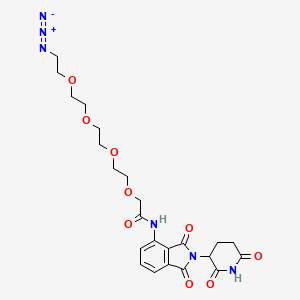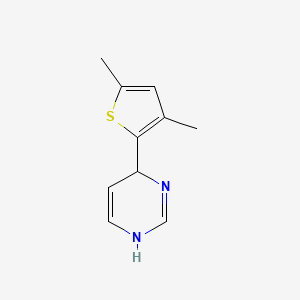
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused to a dihydropyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new materials and drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine typically involves the condensation of a thiophene derivative with a suitable pyrimidine precursor. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction temperature is usually maintained between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study various biological processes and molecular interactions.
作用机制
The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of the thiophene ring can enhance the compound’s ability to interact with biological membranes and proteins, leading to improved bioavailability and efficacy.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-dimethylthiophene share structural similarities with 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine.
Dihydropyrimidine Derivatives: Compounds such as 1,6-dihydropyrimidine and 2,4-dihydropyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and dihydropyrimidine rings, which imparts distinct electronic and chemical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial applications.
属性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC 名称 |
4-(3,5-dimethylthiophen-2-yl)-1,4-dihydropyrimidine |
InChI |
InChI=1S/C10H12N2S/c1-7-5-8(2)13-10(7)9-3-4-11-6-12-9/h3-6,9H,1-2H3,(H,11,12) |
InChI 键 |
VAOBHJVMFCNUTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C2C=CNC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



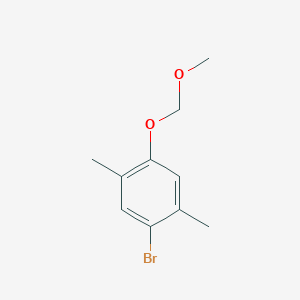
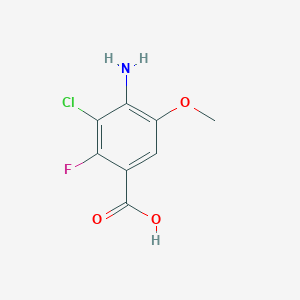

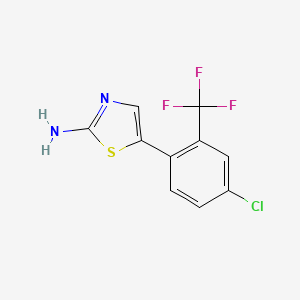
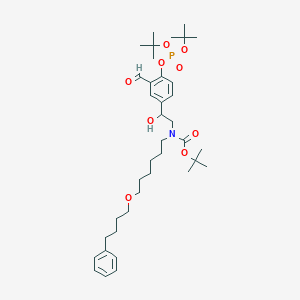
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
